molecular formula C14H22O2 B14839478 3-Tert-butoxy-5-tert-butylphenol

3-Tert-butoxy-5-tert-butylphenol

Cat. No.: B14839478
M. Wt: 222.32 g/mol
InChI Key: AHTYDJRXJKZMJZ-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-tert-butylphenol is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One common method involves using a recyclable catalyst such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) in an ionic liquid system . The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated phenols and other substituted phenolic compounds.

Scientific Research Applications

3-Tert-butoxy-5-tert-butylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The tert-butyl and tert-butoxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-5-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis, pharmaceuticals, and materials science, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-7-11(15)9-12(8-10)16-14(4,5)6/h7-9,15H,1-6H3

InChI Key

AHTYDJRXJKZMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC(C)(C)C)O

Origin of Product

United States

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